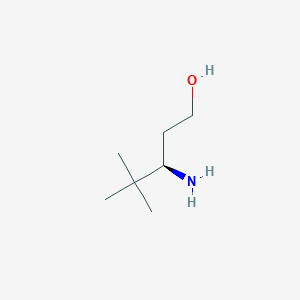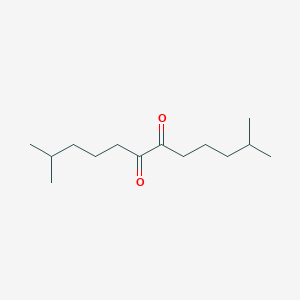
2,11-Dimethyldodecane-6,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,11-Dimethyldodecane-6,7-dione is an organic compound with the molecular formula C14H26O2 It is a diketone, meaning it contains two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,11-Dimethyldodecane-6,7-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the dehydration condensation reaction of 2,2′-bipyridine-6,6′-discarboxibisamidrazone with suitable reagents . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the diketone structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes are designed to be cost-effective and efficient, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,11-Dimethyldodecane-6,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the diketone groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,11-Dimethyldodecane-6,7-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,11-Dimethyldodecane-6,7-dione exerts its effects involves interactions with specific molecular targets. The diketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter metabolic processes, and impact cellular functions .
Comparación Con Compuestos Similares
2,6-Dimethyldodecane: Another diketone with a similar structure but different positioning of the methyl groups.
2,2-Dimethyldodecane: A compound with two methyl groups at the same carbon position, differing in its chemical properties and reactivity.
Uniqueness: 2,11-Dimethyldodecane-6,7-dione is unique due to its specific positioning of the methyl and diketone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Fórmula molecular |
C14H26O2 |
|---|---|
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
2,11-dimethyldodecane-6,7-dione |
InChI |
InChI=1S/C14H26O2/c1-11(2)7-5-9-13(15)14(16)10-6-8-12(3)4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
NVCYBAKZBQUVAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(=O)C(=O)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline](/img/structure/B12945302.png)
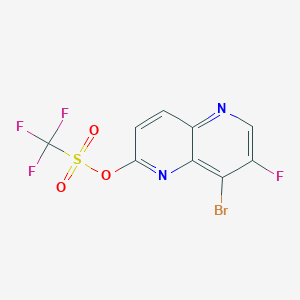
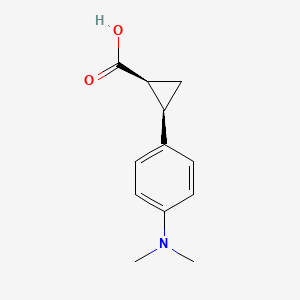
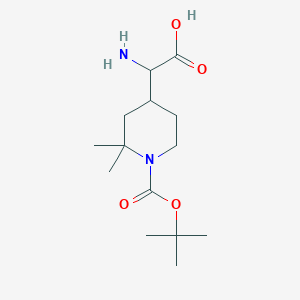
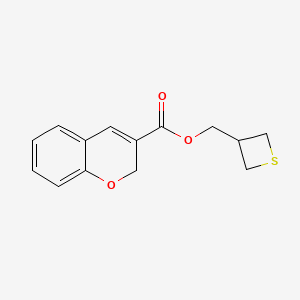
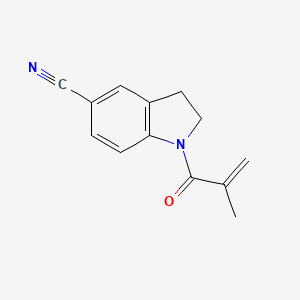
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
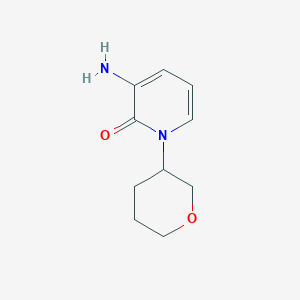
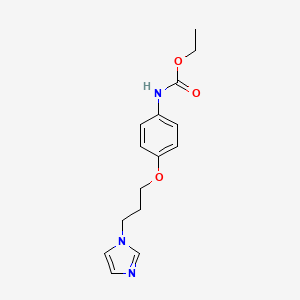
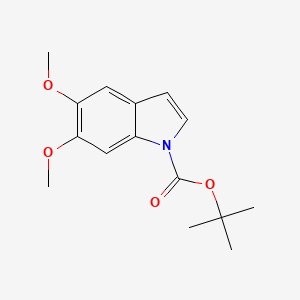
![7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B12945369.png)
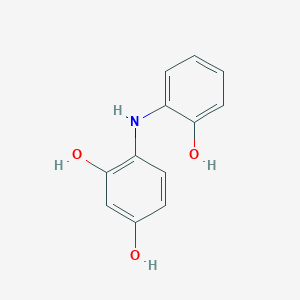
![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)
